3-Butyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea
Overview
Description
3-Butyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea is a chemical compound with the molecular formula C14H21N3O and a molecular weight of 247.34 . It is primarily used for research purposes .
Molecular Structure Analysis
The molecular structure of 3-Butyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea consists of a urea group attached to a butyl group and a 1,2,3,4-tetrahydroquinolin-8-yl group . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Butyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea, such as its boiling point and storage conditions, are not specified in the available resources .Scientific Research Applications
-
- Tetrahydroquinolines are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
- The methods of application typically involve synthesizing the tetrahydroquinoline compounds and testing them against various biological targets .
- The outcomes of these studies have shown that tetrahydroquinoline compounds can have potent biological activity .
-
- Tetrahydroquinolines are also used in organic synthesis .
- The methods of application often involve domino reactions, which are a type of reaction where multiple transformations are carried out in a single operation .
- The outcomes of these studies have shown that tetrahydroquinolines can be synthesized efficiently using these methods .
-
Synthesis of Highly Substituted Tetrahydroquinolines
- This involves a three-component cascade reaction using 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU .
- The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines .
- This method saves time during the workup procedure and purification of intermediates and yields minimal reagent .
-
Biological Activities and SAR Studies
- 1,2,3,4-Tetrahydroisoquinolines (THIQ) based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
- The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .
-
Synthesis of 1,2,3,4-Tetrahydroquinolines Using Domino Reactions
- This involves a series of reactions including reduction or oxidation followed by cyclization, S N Ar-terminated sequences, acid-catalyzed ring closures or rearrangements, high temperature cyclizations and metal-promoted processes .
- Each domino method is presented with a brief discussion of mechanism, scope, yields, simplicity and potential utility .
properties
IUPAC Name |
1-butyl-3-(1,2,3,4-tetrahydroquinolin-8-yl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-2-3-9-16-14(18)17-12-8-4-6-11-7-5-10-15-13(11)12/h4,6,8,15H,2-3,5,7,9-10H2,1H3,(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVWUBRPGGYGBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1=CC=CC2=C1NCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.